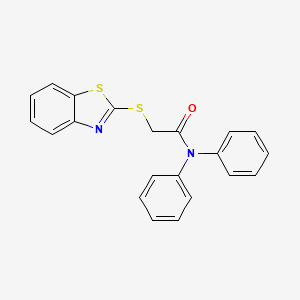
1-(2,5-Dimethoxybenzyl)-4-(pyridin-4-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dimethoxybenzyl group and a pyridylmethyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the piperazine ring with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be introduced through a similar nucleophilic substitution reaction. The piperazine derivative is reacted with 4-pyridylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyridylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the benzyl and pyridylmethyl groups.
Reduction: Reduced forms of the compound with hydrogenated benzyl and pyridylmethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or pyridylmethyl groups.
Aplicaciones Científicas De Investigación
1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of 1-(2,5-DIMETHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H25N3O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[(2,5-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-3-4-19(24-2)17(13-18)15-22-11-9-21(10-12-22)14-16-5-7-20-8-6-16/h3-8,13H,9-12,14-15H2,1-2H3 |
Clave InChI |
UOKYZGRDKXFXSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B10881436.png)
![2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide](/img/structure/B10881437.png)
![ethyl 6-methyl-2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10881443.png)


![6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10881462.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10881466.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881468.png)


![2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol](/img/structure/B10881497.png)
![N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B10881508.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B10881524.png)
![6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B10881538.png)
